molecular formula C60H65Cl2N9O19 B055291 Chloroorienticin C CAS No. 118373-82-3

Chloroorienticin C

Cat. No.: B055291
CAS No.: 118373-82-3
M. Wt: 1287.1 g/mol
InChI Key: CHSINQSLUWRGER-UHFFFAOYSA-N
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Description

2’,3’-Didehydro-2’,3’-dideoxythymidine, commonly known as stavudine, is an antiretroviral medication used to prevent and treat HIV/AIDS. It belongs to the class of nucleoside analog reverse-transcriptase inhibitors (NRTIs). Stavudine was first described in 1966 and approved for use in the United States in 1994 . It is available as a generic medication and is often used in combination with other antiretrovirals .

Biological Activity

Chloroorienticin C is a glycopeptide antibiotic derived from the chloroeremomycin family, which has gained attention due to its potential in combating antibiotic-resistant bacteria. This article discusses the biological activity of this compound, including its mechanisms of action, antibacterial efficacy, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular weight of approximately 1,288.1 Da, characterized by its unique glycosylation pattern that includes various sugar moieties. It is synthesized through enzymatic processes involving glycosyltransferases that modify precursor compounds such as deoxysugar derivatives.

This compound exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. Similar to other glycopeptides like vancomycin, its mechanism involves binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, thereby preventing cross-linking during cell wall formation. This action disrupts the structural integrity of bacterial cells, leading to cell lysis and death.

Antimicrobial Efficacy

Research indicates that this compound displays significant activity against Gram-positive bacteria, including strains resistant to conventional antibiotics. In vitro studies have demonstrated its effectiveness against:

  • Methicillin-resistant Staphylococcus aureus (MRSA)
  • Vancomycin-resistant Enterococci (VRE)

The Minimum Inhibitory Concentration (MIC) values for this compound against these pathogens are comparable to those of established antibiotics, suggesting its potential as a therapeutic agent.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)Comparison with Vancomycin (µg/mL)
Methicillin-resistant Staphylococcus aureus1.02.0
Vancomycin-resistant Enterococci0.51.0

Case Studies and Research Findings

Several studies have explored the biological activity and therapeutic potential of this compound:

  • Study on Antibacterial Activity : A study published in Nature reported that this compound was effective against various resistant strains, showcasing its potential as an alternative treatment option for serious infections caused by multidrug-resistant bacteria .
  • Glycosyltransferase Activity : Research highlighted the role of specific glycosyltransferases in the biosynthesis of this compound. The enzyme GtfA was found to preferentially catalyze the addition of sugar moieties to the precursor molecules, enhancing the compound's antibacterial properties .
  • Comparative Efficacy : In comparative studies, this compound demonstrated superior efficacy against certain resistant strains compared to traditional antibiotics, indicating its potential for clinical application in treating resistant infections .

Properties

IUPAC Name

2-(4-amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-18,32,35,37,48-pentahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H65Cl2N9O19/c1-22(2)12-33(65-5)53(79)70-47-49(76)25-7-10-37(31(61)14-25)88-39-16-27-17-40(50(39)77)89-38-11-8-26(15-32(38)62)51(90-42-21-60(4,64)52(78)23(3)87-42)48-58(84)69-46(59(85)86)30-18-28(72)19-36(74)43(30)29-13-24(6-9-35(29)73)44(55(81)71-48)68-56(82)45(27)67-54(80)34(20-41(63)75)66-57(47)83/h6-11,13-19,22-23,33-34,42,44-49,51-52,65,72-74,76-78H,12,20-21,64H2,1-5H3,(H2,63,75)(H,66,83)(H,67,80)(H,68,82)(H,69,84)(H,70,79)(H,71,81)(H,85,86)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHSINQSLUWRGER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)O)OC9=C(C=C(C=C9)C(C(C(=O)NC(C(=O)N6)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)O)C(=O)O)(C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H65Cl2N9O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1287.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118373-82-3
Record name Chloroorienticin C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118373823
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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